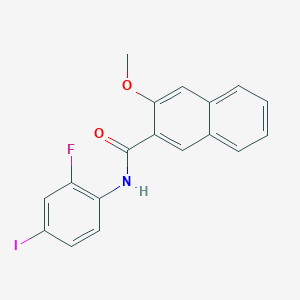![molecular formula C22H16F4N2O3 B250986 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide, also known as TFMPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学研究应用
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
作用机制
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. PPARγ is a nuclear receptor that regulates gene expression involved in adipocyte differentiation, glucose metabolism, and inflammation. Activation of PPARγ by 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. In animal models, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to improve glucose metabolism and insulin sensitivity in obese mice. 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, suggesting a potential role in reducing oxidative stress.
实验室实验的优点和局限性
One advantage of using 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide in lab experiments is its high potency and selectivity for COX-2 inhibition. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to have low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent. However, one limitation of using 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide. One area of interest is the development of 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide analogs with improved solubility and pharmacokinetics. Additionally, further studies are needed to investigate the potential therapeutic applications of 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide in various disease models, including pain, inflammation, and cancer. Finally, studies are needed to investigate the long-term safety and efficacy of 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide in animal models and humans.
Conclusion
In conclusion, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide is a chemical compound with potential therapeutic applications in various fields of research. Its anti-inflammatory, analgesic, and anti-tumor effects make it a promising candidate for the development of new therapeutic agents. Further research is needed to investigate its potential benefits and limitations in various disease models, as well as its long-term safety and efficacy.
合成方法
The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide involves the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with the amine group of N-(4-aminophenyl)acetamide in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to form the final product, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide.
属性
分子式 |
C22H16F4N2O3 |
|---|---|
分子量 |
432.4 g/mol |
IUPAC 名称 |
2,3,5,6-tetrafluoro-4-methoxy-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H16F4N2O3/c1-31-21-19(25)17(23)16(18(24)20(21)26)22(30)28-14-9-7-13(8-10-14)27-15(29)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,27,29)(H,28,30) |
InChI 键 |
DPDJLPVGOJILDZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)F)F |
规范 SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-(4-benzylpiperazin-1-yl)-3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B250904.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250905.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250906.png)

![N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B250910.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B250911.png)

![Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B250915.png)
methanone](/img/structure/B250917.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide](/img/structure/B250919.png)
![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B250921.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B250923.png)
![2-(3-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B250926.png)